

Strategies to improve Enozertinib's brain penetration in vivo

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Compound of Interest

Compound Name: Enozertinib

Cat. No.: B15623361

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Enozertinib Brain Penetration: A Technical Support Resource

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the in vivo brain penetration of **Enozertinib** (ORIC-114). **Enozertinib** is a potent, brain-penetrant, irreversible inhibitor of EGFR and HER2 exon 20 insertion mutations, designed for significant central nervous system (CNS) activity. This resource is intended to assist researchers in designing, executing, and interpreting experiments related to **Enozertinib**'s CNS efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the demonstrated brain penetration of **Enozertinib** in preclinical models?

A1: **Enozertinib** has shown excellent brain penetration in preclinical studies. The key metric for quantifying brain penetration is the unbound brain-to-plasma partition coefficient ($K_{p,uu}$), which indicates the extent to which an unbound drug crosses the blood-brain barrier (BBB). A $K_{p,uu}$ value greater than 0.3 is generally considered indicative of good brain penetration. **Enozertinib** has a reported $K_{p,uu}$ of 0.5 in mice and 1.5 in dogs, demonstrating its ability to effectively cross the BBB and achieve significant exposure in the brain.^[1]

Q2: How does **Enozertinib**'s brain penetration compare to other EGFR inhibitors?

A2: **Enozertinib** was specifically designed for enhanced brain permeability. Preclinical data suggests that **Enozertinib** has superior brain penetration compared to other EGFR inhibitors, which often have limited CNS activity due to being substrates for efflux transporters at the BBB. [2][3] This characteristic makes **Enozertinib** a promising candidate for treating brain metastases in patients with EGFR-mutated non-small cell lung cancer (NSCLC). [4][5][6][7][8]

Q3: What is the mechanism by which **Enozertinib** crosses the blood-brain barrier?

A3: While the precise transport mechanisms are not fully elucidated in publicly available literature, **Enozertinib**'s favorable physicochemical properties contribute to its ability to cross the BBB. Computational studies suggest that compounds favoring an extended conformation, which can mask some polarity, are more permeable. [2] Additionally, in vitro assays are used to assess whether **Enozertinib** is a substrate of key efflux transporters like P-glycoprotein (P-gp), which are known to limit the brain penetration of many drugs.

Q4: Are there any known strategies to further improve **Enozertinib**'s brain penetration?

A4: As **Enozertinib** is already designed for high brain penetrance, current research focuses on optimizing its therapeutic efficacy within the CNS rather than further increasing its penetration. Strategies to enhance its anti-tumor activity in the brain could include combination therapies. For instance, combining **Enozertinib** with agents that modulate the tumor microenvironment or inhibit parallel survival pathways could potentiate its effects on intracranial tumors. Clinical trials are ongoing to explore **Enozertinib** as a single agent and in combination with chemotherapy. [9]

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected **Enozertinib** concentrations in brain tissue in our in vivo mouse model.

Possible Cause	Troubleshooting Step
Incorrect Dosing or Formulation:	Verify the formulation of Enozertinib for oral gavage. Ensure complete dissolution or a stable, homogenous suspension. Confirm the accuracy of the dose administered to each animal based on its body weight.
High Inter-animal Variability:	Increase the number of animals per group to improve statistical power. Ensure uniformity in animal strain, age, and sex.
Suboptimal Sample Collection and Processing:	Standardize the brain harvesting and homogenization procedure. Ensure rapid collection and freezing of samples to prevent drug degradation. Use a validated bioanalytical method (e.g., LC-MS/MS) for quantifying Enozertinib concentrations in brain homogenate and plasma.
Efflux Transporter Activity:	While Enozertinib is designed for low efflux, expression of transporters like P-gp can vary. Consider using P-gp inhibitor co-administration as a control group to assess the impact of efflux on brain concentrations in your specific model.

Problem 2: Difficulty establishing an intracranial tumor model to test **Enozertinib**'s efficacy.

Possible Cause	Troubleshooting Step
Low Tumor Cell Viability or Engraftment:	Ensure tumor cells are in the logarithmic growth phase and have high viability before intracranial injection. Optimize the stereotactic injection procedure to minimize trauma and ensure accurate delivery to the target brain region.
Inadequate Imaging to Monitor Tumor Growth:	If using luciferase-expressing cells, confirm the sensitivity of your bioluminescence imaging system. Optimize the timing of imaging post-luciferin injection. Consider using other imaging modalities like MRI for more detailed anatomical information.
Animal Health Issues:	Closely monitor animals for neurological symptoms and weight loss. Provide supportive care as needed. Ensure compliance with all animal welfare guidelines.

Quantitative Data

Table 1: In Vivo Brain Penetration of **Enozertinib**

Species	Unbound Brain-to-Plasma Partition Coefficient (Kp,uu)	Reference
Mouse	0.5	[1]
Dog	1.5	[1]

Experimental Protocols

Protocol 1: In Vitro Assessment of BBB Penetration using the MDCK-MDR1 Assay

This protocol provides a method to determine if a compound is a substrate of the P-glycoprotein (P-gp) efflux transporter, a key component of the blood-brain barrier.

1. Materials and Equipment:

- MDCK-MDR1 (Madin-Darby canine kidney cells transfected with the human MDR1 gene) and wild-type MDCK cells.
- Transwell inserts (e.g., 24-well format).
- Cell culture medium and supplements.
- Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose (Transport Buffer).
- **Enozertinib** and control compounds (known P-gp substrate like digoxin, and a non-substrate like propranolol).
- LC-MS/MS system for sample analysis.

2. Cell Culture and Monolayer Formation:

- Culture MDCK-MDR1 and MDCK-WT cells according to the supplier's recommendations.
- Seed the cells onto the Transwell inserts at a high density to form a confluent monolayer.
- Culture for 3-5 days to allow for the formation of tight junctions.
- Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

3. Bidirectional Permeability Assay:

- Wash the cell monolayers with pre-warmed Transport Buffer.
- Prepare dosing solutions of **Enozertinib** and control compounds in Transport Buffer.
- To measure apical-to-basolateral (A-to-B) permeability, add the dosing solution to the apical (upper) chamber and fresh Transport Buffer to the basolateral (lower) chamber.
- To measure basolateral-to-apical (B-to-A) permeability, add the dosing solution to the basolateral chamber and fresh Transport Buffer to the apical chamber.

- Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
- At the end of the incubation, collect samples from both the donor and receiver compartments.

4. Sample Analysis and Data Calculation:

- Analyze the concentration of the compounds in all samples using a validated LC-MS/MS method.
- Calculate the apparent permeability coefficient (P_{app}) for both A-to-B and B-to-A directions.
- Calculate the efflux ratio (ER) = P_{app} (B-to-A) / P_{app} (A-to-B). An efflux ratio ≥ 2 suggests that the compound is a substrate for P-gp.

Protocol 2: In Vivo Assessment of Enozertinib Brain Penetration in Mice

This protocol describes a method to determine the $K_{p,uu}$ of **Enozertinib** in mice.

1. Materials and Equipment:

- Male CD-1 or similar mouse strain.
- **Enozertinib** formulation for oral administration.
- Equipment for blood collection (e.g., retro-orbital or cardiac puncture).
- Surgical tools for brain extraction.
- Homogenizer for brain tissue.
- LC-MS/MS system for bioanalysis.

2. Animal Dosing and Sample Collection:

- Administer a single oral dose of **Enozertinib** to a cohort of mice.

- At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours post-dose), collect blood samples into tubes containing an anticoagulant.
- Immediately following blood collection, euthanize the animals and perfuse the circulatory system with saline to remove blood from the brain.
- Carefully extract the whole brain and record its weight.
- Process the blood to obtain plasma.

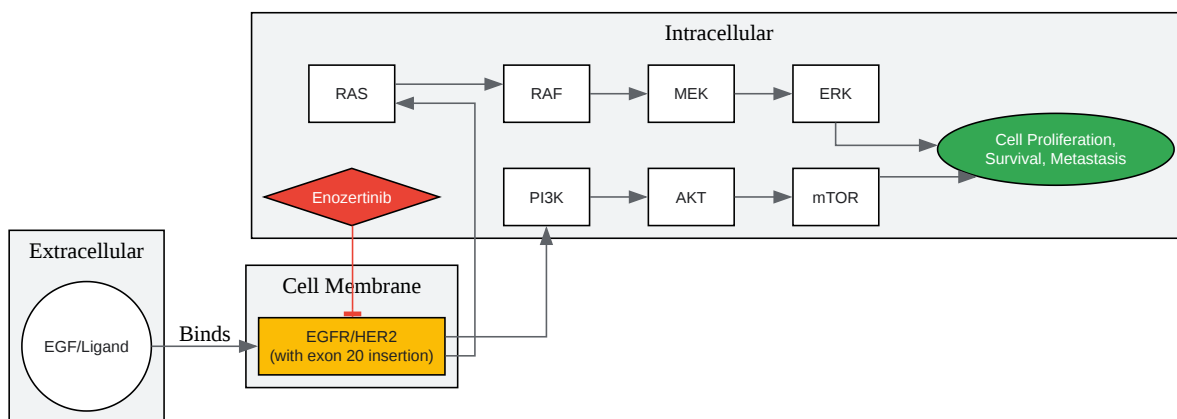
3. Sample Processing and Analysis:

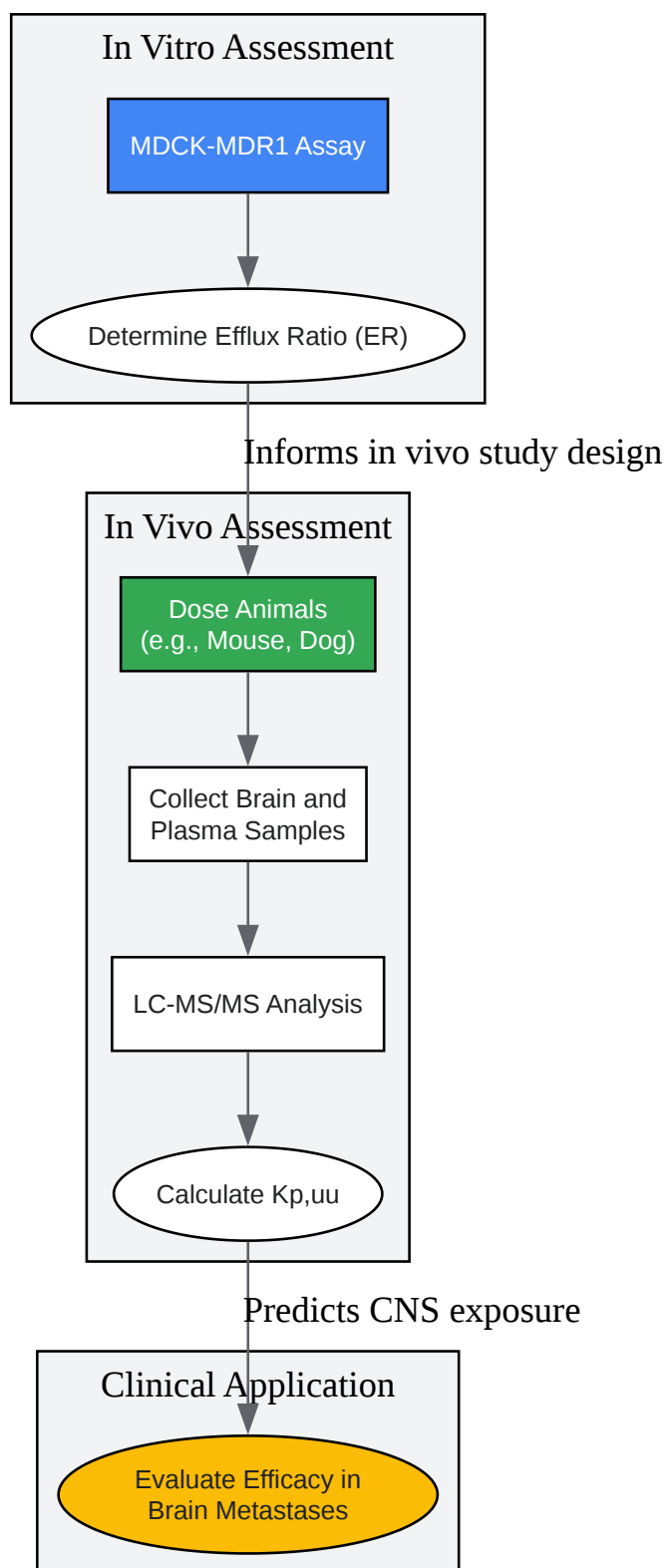
- Homogenize the brain tissue in a suitable buffer.
- Determine the unbound fraction of **Enozertinib** in plasma ($f_{u,plasma}$) and brain homogenate ($f_{u,brain}$) using equilibrium dialysis.
- Quantify the total concentration of **Enozertinib** in plasma and brain homogenate samples using a validated LC-MS/MS method.

4. Data Analysis:

- Calculate the unbound concentrations in plasma ($C_{u,plasma}$) and brain ($C_{u,brain}$).
- Plot the concentration-time profiles for both plasma and brain.
- Calculate the Area Under the Curve (AUC) for the unbound concentrations in plasma ($AUC_{u,plasma}$) and brain ($AUC_{u,brain}$).
- Determine the $K_{p,uu} = AUC_{u,brain} / AUC_{u,plasma}$.

Visualizations





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